molecular formula C25H28N2O3 B2764706 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one CAS No. 898456-83-2

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one

Cat. No.: B2764706
CAS No.: 898456-83-2
M. Wt: 404.51
InChI Key: COGBSXXDLANGEN-UHFFFAOYSA-N
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Description

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one is a complex organic compound that features a piperazine ring, a benzyl group, and a pyranone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one typically involves a multi-step process. One common method includes the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a suitable aromatic compound to form the desired product . The reaction conditions often involve the use of solvents like methanol or ethanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring and benzyl group enhances its potential as a pharmaceutical agent, while the pyranone moiety contributes to its chemical reactivity.

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-20-6-5-9-22(14-20)18-30-25-19-29-23(15-24(25)28)17-27-12-10-26(11-13-27)16-21-7-3-2-4-8-21/h2-9,14-15,19H,10-13,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGBSXXDLANGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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